Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 2nd position of the quinoline ring system. This structure is a key intermediate in the synthesis of various quinolone derivatives with potential biological activities .
Synthesis Analysis
The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives typically involves multistep reactions. For instance, the synthesis of related quinolone derivatives often starts with the formation of a C-7 fatty amide derivative, followed by selective azide formation and reduction to the corresponding amine . Another approach involves the nucleophilic addition of 3-fluoroaniline to the sodium salt of diethyl 2-oxosuccinate, followed by cyclization under optimized conditions to achieve the desired yield . Additionally, microwave-assisted reactions using aluminum metal as a catalyst have been employed to synthesize chlorinated quinolone derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is confirmed through various spectroscopic techniques such as NMR spectrometry and mass spectrometry (MS). These techniques help in determining the positions of the substituents on the quinolone ring and verifying the identity of the synthesized compounds . Furthermore, NMR studies of halogenated quinolone derivatives provide insights into the electronic environment of the molecule, as evidenced by the reported chemical shifts and coupling constants .
Chemical Reactions Analysis
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions to form a wide array of derivatives. These reactions include substitutions at different positions of the quinolone ring to introduce various functional groups such as amides, ethers, secondary amines, and sulfides . The introduction of these substituents can significantly alter the biological activity of the resulting compounds. Additionally, the compound can be used as a precursor for the synthesis of fused heterocycles, which are achieved through thermally induced reactions or microwave-assisted cyclocondensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives are crucial for their biological evaluation. These properties include solubility, melting point, and stability, which can be influenced by the nature of the substituents on the quinolone ring. The antibacterial activity of these compounds is often assessed through in vitro studies against various Gram-positive and Gram-negative organisms . The cytotoxicity against cancer cell lines and normal cells is also evaluated to determine the therapeutic potential and safety profile of these compounds .
Scientific Research Applications
- Synthesis of Fluorinated Derivatives of Quinolinecarboxylic Acids
- Field : Organic Chemistry
- Application : Ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids have been synthesized .
- Method : These compounds were synthesized by the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid .
- Results : It was shown possible to cyclize intramolecularly the esters obtained with the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives .
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Synthesis of Fluoroquinolonic Acid
- Field : Organic Chemistry
- Application : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
- Method : It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Results : This compound is a key intermediate in the production of a variety of fluoroquinolone antibacterial drugs .
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Synthesis of Fluoroquinolones
- Field : Medicinal Chemistry
- Application : Fluoroquinolones are a type of antibacterial drug that are used in the treatment of various bacterial infections .
- Method : Fluoroquinolones are synthesized by incorporating fluorine atoms at various positions of the quinolone skeleton .
- Results : The incorporation of fluorine atoms into the quinolone skeleton has resulted in a significant improvement in the antimicrobial properties of these compounds .
-
Synthesis of Fluorinated Derivatives of Quinolinecarboxylic Acids
- Field : Organic Chemistry
- Application : Ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids have been synthesized .
- Method : These compounds were synthesized by the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid .
- Results : It was shown possible to cyclize intramolecularly the esters obtained with the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives .
-
Synthesis of Fluoroquinolonic Acid
- Field : Organic Chemistry
- Application : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
- Method : It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Results : This compound is a key intermediate in the production of a variety of fluoroquinolone antibacterial drugs .
-
Synthesis of Fluoroquinolones
- Field : Medicinal Chemistry
- Application : Fluoroquinolones are a type of antibacterial drug that are used in the treatment of various bacterial infections .
- Method : Fluoroquinolones are synthesized by incorporating fluorine atoms at various positions of the quinolone skeleton .
- Results : The incorporation of fluorine atoms into the quinolone skeleton has resulted in a significant improvement in the antimicrobial properties of these compounds .
properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYDFBYFAIPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625644 | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
103914-49-4, 16377-62-1 | |
Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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